O-Demethyl-Apremilast

Übersicht

Beschreibung

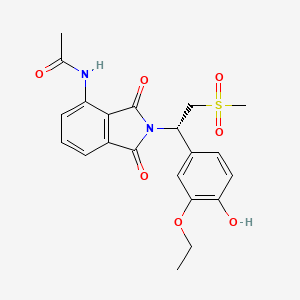

O-Demethyl Apremilast is an active metabolite of the phosphodiesterase 4 inhibitor Apremilast. It is known for its role in inhibiting the activity of phosphodiesterase 4, which is crucial in the regulation of inflammatory responses. The compound has a molecular formula of C21H22N2O7S and a molecular weight of 446.5 g/mol .

Wissenschaftliche Forschungsanwendungen

O-Demethyl-Apremilast hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Apremilast und seinen Metaboliten verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Modulation von Entzündungsreaktionen und ihre potenziellen therapeutischen Wirkungen untersucht.

Medizin: Die Forschung konzentriert sich auf ihre Wirksamkeit bei der Behandlung von entzündlichen Erkrankungen wie Psoriasis und Psoriasis-Arthritis.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Qualitätskontrollstandard in der Arzneimittelherstellung verwendet .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym Phosphodiesterase 4 hemmt. Diese Hemmung führt zu einem Anstieg des intrazellulären zyklischen Adenosinmonophosphatspiegels, der wiederum die Produktion von Entzündungsmediatoren wie Tumornekrosefaktor-Alpha moduliert. Die Verbindung zielt auf Entzündungszellen und -wege ab und reduziert so Entzündungen und damit verbundene Symptome .

Ähnliche Verbindungen:

Apremilast: Die Ausgangssubstanz, ebenfalls ein Phosphodiesterase-4-Inhibitor.

Roflumilast: Ein weiterer Phosphodiesterase-4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt wird.

Crisaborole: Ein Phosphodiesterase-4-Inhibitor, der topisch zur Behandlung von atopischer Dermatitis eingesetzt wird.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle als aktiver Metabolit von Apremilast. Es hat unterschiedliche pharmakokinetische Eigenschaften und trägt maßgeblich zu den gesamten therapeutischen Wirkungen von Apremilast bei. Seine Fähigkeit, Phosphodiesterase 4 zu hemmen und Entzündungsreaktionen zu modulieren, macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis .

Wirkmechanismus

Safety and Hazards

Apremilast, the parent drug of O-Demethyl apremilast, has been reported to pose a health hazard only if significant absorption occurs, such as inhalation after a major spill . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion . The most common adverse events with apremilast treatment were diarrhea, headache, nausea, and nasopharyngitis .

Biochemische Analyse

Biochemical Properties

O-Demethyl apremilast plays a significant role in biochemical reactions by inhibiting the activity of PDE4. This inhibition leads to an increase in cAMP levels, which in turn modulates the production of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and interleukin-6 (IL-6) . The compound interacts with enzymes like PDE4 and proteins involved in the cAMP signaling pathway, leading to a reduction in inflammatory responses.

Cellular Effects

O-Demethyl apremilast has been shown to influence various cellular processes. It reduces the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) and inhibits the activity of PDE4 in U937 cells . This compound also affects cell signaling pathways by increasing cAMP levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of cAMP response element-binding protein (CREB). These changes result in altered gene expression and reduced inflammation .

Molecular Mechanism

The molecular mechanism of O-Demethyl apremilast involves the inhibition of PDE4, which prevents the breakdown of cAMP. The increased cAMP levels activate PKA, which then phosphorylates CREB. Phosphorylated CREB binds to DNA and promotes the transcription of anti-inflammatory genes . Additionally, O-Demethyl apremilast inhibits the production of TNF-α and other pro-inflammatory cytokines by modulating the activity of various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Demethyl apremilast have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, it continues to inhibit PDE4 activity and reduce the production of inflammatory cytokines in in vitro studies . Long-term studies have shown that O-Demethyl apremilast maintains its anti-inflammatory effects without significant degradation .

Dosage Effects in Animal Models

The effects of O-Demethyl apremilast vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cytokine production . At higher doses, it may cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . The therapeutic window for O-Demethyl apremilast is narrow, and careful dosage optimization is required to maximize its benefits while minimizing potential side effects .

Metabolic Pathways

O-Demethyl apremilast is metabolized through various pathways, including oxidation, hydrolysis, and conjugation . The primary metabolite is O-desmethyl apremilast glucuronide, which is formed through glucuronidation . Other minor metabolites are produced via O-demethylation, O-deethylation, N-deacetylation, and hydroxylation . These metabolic pathways ensure the efficient clearance of the compound from the body .

Transport and Distribution

Within cells and tissues, O-Demethyl apremilast is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in specific tissues where it exerts its anti-inflammatory effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

O-Demethyl apremilast is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to interact with PDE4 and other signaling molecules within these compartments . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating inflammatory responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl Apremilast involves the demethylation of Apremilast. This process typically requires the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of O-Demethyl Apremilast follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .

Analyse Chemischer Reaktionen

Arten von Reaktionen: O-Demethyl-Apremilast unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfoxidgruppe wieder in das Sulfid umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriummethoxid und Kaliumcarbonat werden unter milden Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte aromatische Verbindungen .

Vergleich Mit ähnlichen Verbindungen

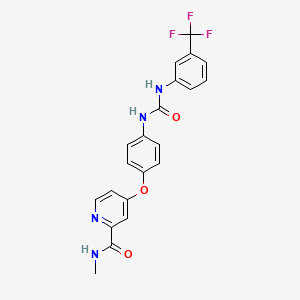

Apremilast: The parent compound, also a phosphodiesterase 4 inhibitor.

Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.

Crisaborole: A phosphodiesterase 4 inhibitor used topically for the treatment of atopic dermatitis.

Uniqueness: O-Demethyl Apremilast is unique due to its specific role as an active metabolite of Apremilast. It has distinct pharmacokinetic properties and contributes significantly to the overall therapeutic effects of Apremilast. Its ability to inhibit phosphodiesterase 4 and modulate inflammatory responses makes it a valuable compound in both research and clinical settings .

Eigenschaften

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJABWEZWJNBO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384441-38-6 | |

| Record name | O-Demethyl apremilast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)